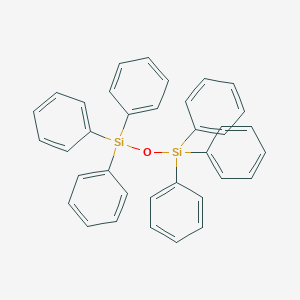

六苯基二硅氧烷

描述

Synthesis and Functionalization of Siloxane Polymers

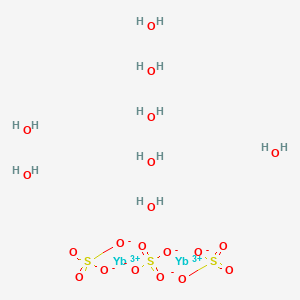

A novel hyper-cross-linked porous polymer based on hexaphenyldisiloxane (HCP-DH) was synthesized through a Friedel–Crafts reaction, demonstrating a high surface area and excellent adsorption capacities for organic dyes in water treatment. The polymer's structure could be modified post-synthesis to introduce Si-OH groups, which were further functionalized to enhance chromium ion adsorption .

Host Molecules for Guest-Inclusion Networks

Hexakis(4-functionalized-phenyl)benzenes and their derivatives were synthesized using cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions. These compounds, particularly host 1e or 2f, were shown to form 2-D networks through unique intermolecular interactions, as confirmed by X-ray crystallographic analysis .

Siloxane-Containing Dicarboxylic Acid and Supramolecular Structures

A new dicarboxylic acid based on siloxane and its derivatives were synthesized, leading to the formation of a supramolecular structure with a copper complex. This structure was characterized using various spectroscopic techniques and studied for its optical, thermal properties, and its ability to bind potassium cations .

Molecular Structure and Motion of Hexamethyldisiloxane

The molecular structure of hexamethyldisiloxane was investigated using gas-phase electron diffraction, revealing large amplitude intramolecular motions and providing measurements for bond lengths and angles. The molecule likely has C2v symmetry with staggered trimethylsilyl groups and a nonlinear Si-O-Si linkage .

Vibrational Properties of Polysiloxanes

Hexamethyldisiloxane (HMDS), a fundamental building block of silicones, was studied for its structural and vibrational properties. Spectroscopic studies and quantum chemical calculations revealed nearly free internal rotation of the trimethylsilyl groups and a very anharmonic large-amplitude bending motion. The Si-O-Si bridge group was identified as crucial for the molecule's properties and the behavior of silicone polymers .

Electron Diffraction Study of Hexamethyldisiloxane

An electron diffraction study provided a detailed molecular geometry for hexamethyldisiloxane, confirming the staggered conformation and large amplitude intramolecular motion of the molecule .

Crystal Structure and Thermodynamic Properties of Hexaphenyldisilane

The crystal structure of hexaphenyldisilane was determined from powder diffraction data, revealing an orthorhombic space group and acentric molecules with staggered phenyl rings. Thermodynamic measurements indicated no phase transitions within the studied temperature range and provided values for heat capacity, entropy, and enthalpy .

Intermolecular Interactions in Chloropentaphenyldisiloxane

The crystal structure of chloropentaphenyldisiloxane was elucidated, and the molecular packing was analyzed using Hirshfeld surface analysis. The study highlighted the role of phenyl C-H bonds in weak intermolecular interactions and discussed the influence of Si-O-Si bond parameters on the acceptor capability of functional groups .

Metabolites of Hexamethyldisiloxane

Major metabolites of hexamethyldisiloxane were identified in rat urine, providing insight into the pharmacokinetics of linear siloxanes. The study established the occurrence of demethylation at silicon-methyl bonds and proposed mechanistic pathways for the formation of the metabolites .

科学研究应用

无机合成中的催化

六苯基二硅氧烷已被证明可以催化FeCl2和Na2S2之间的复分解反应,生成黄铁矿(FeS2),该过程在低温下发生。 这种催化行为意义重大,因为它允许使用更低能量和更环保的条件合成黄铁矿,这是一种重要的半导体材料 .

材料科学:聚合物合成

在材料科学中,六苯基二硅氧烷用于合成交联多孔聚合物。 这些聚合物在水处理中具有应用,由于其高表面积和优异的吸附能力,它们被用来去除水中的有机染料 .

安全和危害

Hexaphenyldisiloxane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

作用机制

Target of Action

Hexaphenyldisiloxane primarily targets the metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . In the context of hexaphenyldisiloxane, the metathesis reaction is: FeCl2 + Na2S2 → 2NaCl + FeS2 .

Mode of Action

Hexaphenyldisiloxane interacts with its targets by acting as a catalyst . It is shown to increase pyrite yields in metathesis reactions performed at 150 °C . The polar Si–O functional group of hexaphenyldisiloxane is hypothesized to coordinate to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .

Biochemical Pathways

The biochemical pathway affected by hexaphenyldisiloxane is the metathesis reaction . The compound influences this reaction by circumventing diffusion-limited intermediates . This change in the reaction pathway is imparted by the Si–O functional group .

Pharmacokinetics

It is known that varying the concentration of hexaphenyldisiloxane changes the reaction kinetics . A narrow concentration range (2-5 mol%) of the molecule produces the most pyrite .

Result of Action

The result of hexaphenyldisiloxane’s action is an increase in the yield of pyrite (FeS2) in metathesis reactions . The compound is shown to catalytically lower the energy barrier to the formation of FeS2 . This results in a more mild pathway that increases the yield of FeS2 .

Action Environment

The action of hexaphenyldisiloxane is influenced by environmental factors such as temperature . The presence of hexaphenyldisiloxane yields FeS2 in metathesis reactions performed at temperatures significantly lower than for the neat reaction . This suggests that the compound’s action, efficacy, and stability are influenced by the reaction environment .

属性

IUPAC Name |

triphenyl(triphenylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZTVZJLMIHPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062006 | |

| Record name | Hexaphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1829-40-9 | |

| Record name | Hexaphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaphenyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaphenyldisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8QLV5GGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)